N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine
Description
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine is a synthetic amine derivative featuring a cyclobutane ring linked via an ethyl chain to a thiophene heterocycle.
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)cyclobutanamine |
InChI |
InChI=1S/C10H15NS/c1-3-9(4-1)11-7-6-10-5-2-8-12-10/h2,5,8-9,11H,1,3-4,6-7H2 |
InChI Key |
ONRAPSKSEHFJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 2-bromoethylthiophene under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclobutanamine attacks the bromoethylthiophene, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The ethyl linker can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ethyl linker and cyclobutanamine core provide structural flexibility, allowing the compound to fit into different binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Thiophene-Containing Amine Derivatives
Key Compounds:
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (Foroumadi et al., 2005): Structure: Incorporates a 5-bromo-thiophene linked to a quinolone core via an oxoethyl-piperazine chain. Activity: Demonstrated potent antibacterial activity against Gram-positive pathogens (MIC: 0.25–2 µg/mL) due to DNA gyrase inhibition. The bromine atom enhances lipophilicity and target affinity . Comparison: Unlike N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine, this compound uses a quinolone scaffold and a ketone group, which may improve bacterial membrane penetration.
- N-(3-acetyl-2-thienyl)acetamides (): Structure: Acetamide derivatives with 3-acetylthiophen-2-amine backbones. Application: Serve as intermediates for synthesizing thiophene-based pharmaceuticals. Spectroscopic data (¹H NMR, IR) confirm stable amide bonds and planarity of the thiophene ring .
Cyclic Amine Variations
Key Compounds:
Pharmacological Profiles and Substituent Effects
Biological Activity
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a thiophene moiety, which contributes to its unique interactions with biological targets. The structural formula can be represented as follows:
Where:
- C1-C4 represents the cyclobutane structure.
- C5-C8 represents the ethyl and thiophene substituents.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Interaction : The thiophene group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity towards certain receptors.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds containing thiophene rings exhibit significant antimicrobial properties. For example, a study on thiophene derivatives indicated their effectiveness against various bacterial strains .
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inhibiting cell proliferation in cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell growth and survival .
- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound can exhibit neuroprotective effects, potentially providing benefits in neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Studies
Several case studies have been conducted to explore the biological effects of thiophene-containing compounds:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial properties | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study 2 | Assess anticancer effects | Showed reduced viability of cancer cells treated with the compound. |
| Study 3 | Investigate neuroprotective mechanisms | Found reduction in neuronal death under oxidative stress conditions. |
These case studies highlight the diverse biological activities associated with this compound and its potential therapeutic applications.
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of thiophene derivatives, emphasizing the importance of substituents on biological activity:
- Structural Variability : Variations in the thiophene substituents have been linked to changes in potency against specific biological targets .
- Bioactivity Correlation : Studies suggest a correlation between the electronic properties of the thiophene ring and its interaction with biological molecules, impacting efficacy and specificity .
Q & A
Q. How can the synthesis of N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine be optimized for academic research purposes?
- Methodological Answer: A multi-step synthesis starting with 2-thiopheneethylamine (or derivatives) is recommended. For example, nucleophilic substitution or reductive amination can be employed to attach the cyclobutane moiety. Key steps include:
- Purification via column chromatography or recrystallization.
- Monitoring reaction progress using thin-layer chromatography (TLC) with appropriate eluents (e.g., ethyl acetate/hexane mixtures).
- Optimizing solvent systems (e.g., DMF or THF for polar intermediates) and reaction temperatures (e.g., reflux conditions for imine formation).
Characterization should follow the protocols outlined in , including NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR to confirm proton environments (e.g., cyclobutane ring protons at δ 1.8–2.5 ppm and thiophene protons at δ 6.8–7.2 ppm).
- IR Spectroscopy: Peaks at ~3100 cm⁻¹ (C-H stretching in thiophene) and ~1600 cm⁻¹ (C=C aromatic vibrations).
- Mass Spectrometry: High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 208.12).
- Elemental Analysis: For new compounds, ensure C, H, N, and S percentages align with theoretical values .
Q. How can density functional theory (DFT) methods be applied to validate the molecular geometry of this compound?
- Methodological Answer: Use hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation functional) with a 6-31G(d,p) basis set to calculate:
- Bond lengths and angles (e.g., cyclobutane ring strain vs. thiophene conjugation).
- Electron density maps to identify regions of high electrophilicity/nucleophilicity.
Compare computational results with experimental crystallographic data (e.g., monoclinic crystal systems in ) to validate accuracy .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer:
- Step 1: Re-examine basis set selection in DFT calculations (e.g., switch to def2-TZVP for improved accuracy in π-π interactions).
- Step 2: Perform solvent-effect modeling (e.g., PCM or SMD models) to account for solvatochromic shifts in NMR/UV-Vis data.
- Step 3: Validate computational models against single-crystal X-ray diffraction data (e.g., reports a = 9.8592 Å, β = 96.646° for a related thiophene derivative) .
Q. What experimental approaches are suitable for investigating the electrochemical stability of this compound in energy storage applications?
- Methodological Answer:
- Cyclic Voltammetry (CV): Measure oxidation/reduction potentials in aprotic solvents (e.g., acetonitrile with 0.1 M TBAPF₆).
- Impedance Spectroscopy: Assess charge-transfer resistance at electrode interfaces.
- Theoretical Calculations: Compute HOMO/LUMO energies (e.g., uses DFT to prioritize additives with HOMO > -5.5 eV for oxidative stability).
Note: Thiophene derivatives often exhibit π-conjugation stability, making them candidates for battery electrolyte additives .
Q. How can structure-activity relationship (SAR) studies be designed to explore the electronic effects of thiophene substitution?
- Methodological Answer:
- Variation of Substituents: Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups on the thiophene ring.
- Crystallographic Analysis: Use X-ray diffraction () to correlate substituent effects with bond-length alternation in the thiophene moiety.
- Biological Assays: Test analogs for receptor binding affinity (e.g., GPCRs) or enzyme inhibition, paired with DFT-calculated electrostatic potential maps .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer:
- Purity Assessment: Repeat synthesis with rigorous purification (e.g., HPLC for >99% purity).
- Environmental Controls: Standardize solvent, temperature, and humidity during characterization.
- Cross-Validation: Compare data with structurally similar compounds (e.g., reports a related Schiff base with monoclinic symmetry, aiding in comparative analysis) .
Tables for Key Parameters
| Property | Experimental Value | Computational Prediction | Reference |
|---|---|---|---|
| Crystal System | Monoclinic (C2/c) | N/A | |
| Bond Length (C-S) | 1.72 Å | 1.71 Å (B3LYP/6-31G(d,p)) | |
| HOMO Energy | -5.3 eV (CV) | -5.2 eV (DFT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
